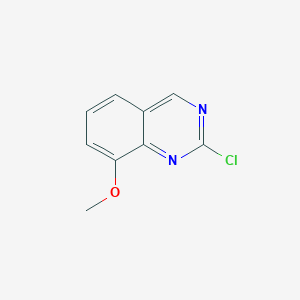

2-Chloro-8-methoxyquinazoline

Overview

Description

2-Chloro-8-methoxyquinazoline is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 2-Chloro-8-methoxyquinazoline consists of a quinazoline core, which is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . The compound also contains a chlorine atom and a methoxy group attached to the quinazoline core .Physical And Chemical Properties Analysis

2-Chloro-8-methoxyquinazoline has a predicted boiling point of 294.5±22.0 °C and a predicted density of 1.333±0.06 g/cm3 . Its pKa is predicted to be -0.18±0.30 .Scientific Research Applications

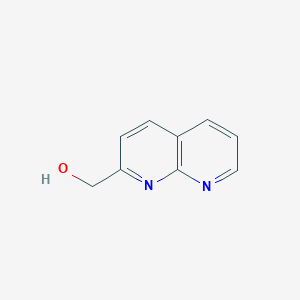

Chemosensor for Metal Ions

One notable application of chloro-methoxyquinoline derivatives is their role in detecting metal ions. For example, a related compound, 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, has been characterized for its selective response to Cd^2+ ions over other tested metal ions via a significant increase in fluorescence. This characteristic makes it potentially useful for measuring Cd^2+ concentrations in waste effluent streams and in food products, showcasing its application as a chemosensor for environmental and food safety monitoring (Prodi et al., 2001).

Anticancer Agent

Another crucial application area of chloro-methoxyquinazoline derivatives is in cancer treatment. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound related to 2-Chloro-8-methoxyquinazoline, has been identified as a potent apoptosis inducer and efficacious anticancer agent with high blood-brain barrier penetration. This compound demonstrates significant potential in treating human MX-1 breast and other mouse xenograft cancer models, highlighting the therapeutic applications of chloro-methoxyquinazoline derivatives in oncology (Sirisoma et al., 2009).

Corrosion Inhibition

Chloro-methoxyquinazoline derivatives also find applications in the field of materials science, particularly in corrosion inhibition. Schiff bases derived from quinazoline compounds have demonstrated effective inhibitory properties for mild steel in hydrochloric acid, acting as mixed-type inhibitors. These compounds primarily function through adsorption on the mild steel surface, following Langmuir adsorption isotherm. This application is crucial for protecting industrial equipment and infrastructure from corrosive damage, enhancing durability and safety (Khan et al., 2017).

Tubulin-Polymerization Inhibitors

In the realm of pharmaceutical chemistry, certain quinazoline derivatives have been optimized as tubulin-polymerization inhibitors targeting the colchicine site, demonstrating significant in vitro cytotoxic activity. These compounds, including modifications of the chloro-methoxyquinazoline structure, exhibit potential as novel cancer therapies by disrupting microtubule formation and inducing cell cycle arrest (Wang et al., 2014).

Antimicrobial Activity

Quinazoline derivatives have also shown promising results in antimicrobial studies. For instance, novel 8-methoxyquinoline-2-carboxamide compounds containing a 1,3,4-thiadiazole moiety exhibited moderate to good antibacterial efficacy compared to the reference drug Chloromycin. These findings suggest the potential use of chloro-methoxyquinazoline derivatives in developing new antimicrobial agents (Qu et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that quinazoline derivatives, to which 2-chloro-8-methoxyquinazoline belongs, often interact with enzymes such as topoisomerase iv and dna gyrase . These enzymes play crucial roles in bacterial DNA replication, making them potential targets for antibacterial agents .

Mode of Action

Quinazoline derivatives are known to disrupt the function of their target enzymes, thereby inhibiting bacterial nucleic acid synthesis . This disruption can lead to the breakage of bacterial chromosomes, inhibiting their replication and growth .

Biochemical Pathways

It can be inferred from the known targets of quinazoline derivatives that the compound likely affects pathways related to dna replication and bacterial growth .

Pharmacokinetics

Drug likeness parameters are important indicators of a molecule’s suitable adme properties

Result of Action

Given the potential targets and mode of action, it can be inferred that the compound may lead to the inhibition of bacterial growth by disrupting dna replication .

Action Environment

It is known that environmental factors can influence the expression of genes, potentially affecting the action of drugs

properties

IUPAC Name |

2-chloro-8-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-5-11-9(10)12-8(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENQTKSMBDNMQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=CN=C(N=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601705 | |

| Record name | 2-Chloro-8-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944060-66-6 | |

| Record name | 2-Chloro-8-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1592172.png)

![6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1592177.png)

![Methyl benzo[d]oxazole-7-carboxylate](/img/structure/B1592183.png)